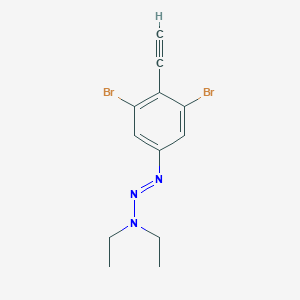
1-Triazene, 1-(3,5-dibromo-4-ethynylphenyl)-3,3-diethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Triazene, 1-(3,5-dibromo-4-ethynylphenyl)-3,3-diethyl- is a synthetic organic compound belonging to the triazene family. Triazenes are known for their applications in various fields, including medicinal chemistry and materials science. The presence of bromine and ethynyl groups in the phenyl ring may impart unique chemical properties to this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Triazene, 1-(3,5-dibromo-4-ethynylphenyl)-3,3-diethyl- typically involves the following steps:
Formation of the Ethynyl Group: The ethynyl group can be introduced through a Sonogashira coupling reaction between a bromo-substituted phenyl compound and an acetylene derivative.
Bromination: The dibromo substitution on the phenyl ring can be achieved using bromination reactions with bromine or N-bromosuccinimide (NBS).
Triazene Formation: The triazene moiety can be synthesized by reacting a diazonium salt with a secondary amine under controlled conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions with optimized conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-Triazene, 1-(3,5-dibromo-4-ethynylphenyl)-3,3-diethyl- can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The triazene group can be reduced to form amines.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activity, including anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 1-Triazene, 1-(3,5-dibromo-4-ethynylphenyl)-3,3-diethyl- involves its interaction with molecular targets such as enzymes or receptors. The triazene group can undergo metabolic activation to form reactive intermediates that interact with cellular components, leading to biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Triazene, 1-(3,5-dibromo-4-phenyl)-3,3-diethyl-: Lacks the ethynyl group, which may affect its reactivity and applications.
1-Triazene, 1-(3,5-dichloro-4-ethynylphenyl)-3,3-diethyl-: Substitution of bromine with chlorine may alter its chemical properties.
1-Triazene, 1-(3,5-dibromo-4-ethynylphenyl)-3,3-dimethyl-: Substitution of ethyl groups with methyl groups may influence its steric and electronic properties.
Uniqueness
The presence of both bromine and ethynyl groups in 1-Triazene, 1-(3,5-dibromo-4-ethynylphenyl)-3,3-diethyl- imparts unique chemical properties, making it a valuable compound for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
669692-36-8 |
|---|---|
Molekularformel |
C12H13Br2N3 |
Molekulargewicht |
359.06 g/mol |
IUPAC-Name |
N-[(3,5-dibromo-4-ethynylphenyl)diazenyl]-N-ethylethanamine |
InChI |
InChI=1S/C12H13Br2N3/c1-4-10-11(13)7-9(8-12(10)14)15-16-17(5-2)6-3/h1,7-8H,5-6H2,2-3H3 |
InChI-Schlüssel |
QWTLWNCGOZNWGJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)N=NC1=CC(=C(C(=C1)Br)C#C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


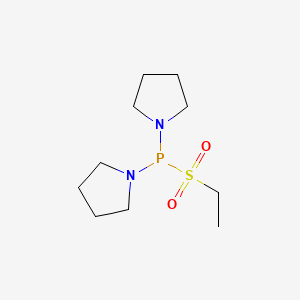

![3-[(2-Hydroxyethyl)sulfanyl]-1-(4-nitrophenyl)propan-1-one](/img/structure/B12538180.png)

![2-[(2-Aminophenyl)sulfanyl]butanedinitrile](/img/structure/B12538194.png)
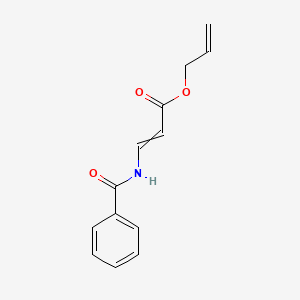
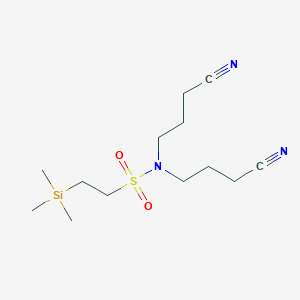
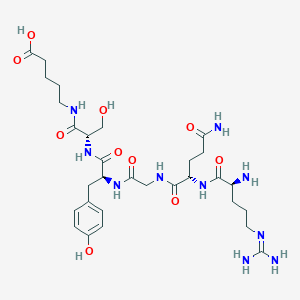
![(8-Methoxynaphtho[2,1-b]furan-1-yl)acetic acid](/img/structure/B12538230.png)

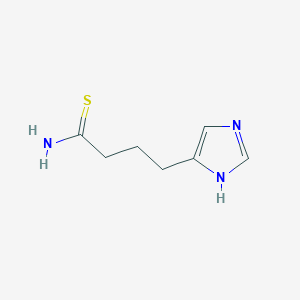

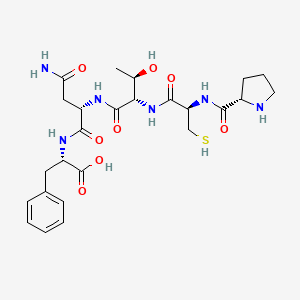
![2',7'-Dibromo-2,3,6,7-tetrakis(octyloxy)-9,9'-spirobi[fluorene]](/img/structure/B12538248.png)
